ADC Linker Precursor vs. Chromogenic Substrate
β-D-glucuronide-pNP-carbonate differs fundamentally from the closely named p-nitrophenyl-β-D-glucuronide (pNP-Glu, CAS 10344-94-2, MW ~315 g/mol) . Whereas pNP-Glu functions exclusively as a chromogenic enzyme substrate that releases p-nitrophenol upon β-glucuronidase cleavage for absorbance-based detection at 405 nm [1], β-D-glucuronide-pNP-carbonate (MW 913.83 g/mol) incorporates a p-nitrophenyl carbonate leaving group attached via a self-immolative spacer architecture, enabling its use as a cleavable linker building block in ADC synthesis .
| Evidence Dimension | Functional application capability |
|---|---|
| Target Compound Data | Serves as cleavable ADC linker precursor; enables β-glucuronidase-triggered payload release with self-immolative spacer mechanism |
| Comparator Or Baseline | pNP-β-D-glucuronide (pNP-Glu) — functions solely as chromogenic enzyme substrate for β-glucuronidase activity detection |
| Quantified Difference | Functional divergence (categorical): linker synthesis capability vs. detection-only function |
| Conditions | Structural analysis and vendor application documentation |
Why This Matters
Procurement decisions for ADC linker development must select compounds with the p-nitrophenyl carbonate leaving group architecture; substituting with simple pNP-glucuronide will yield non-functional conjugates incapable of enzyme-triggered drug release.
- [1] Abboo S, Pletschke B. Effect of phenolic compounds on the rapid direct enzymatic detection of β-D-galactosidase and β-D-glucuronidase. Water SA. 2010;36(1). View Source
